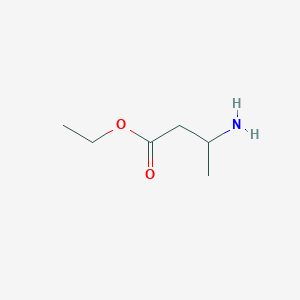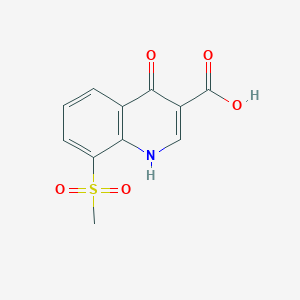
3-Quinolinecarboxylic acid, 1,4-dihydro-8-(methylsulfonyl)-4-oxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Quinolinecarboxylic acid, 1,4-dihydro-8-(methylsulfonyl)-4-oxo- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as QS-21, and it is a saponin that is derived from the bark of the Quillaja saponaria tree. QS-21 has been found to have numerous biological activities, including anti-tumor, immunostimulatory, and adjuvant properties.
Applications De Recherche Scientifique
QS-21 has been extensively studied for its potential applications in various fields. One of the most promising areas of research is in the development of vaccines. QS-21 has been found to be an effective adjuvant, which means that it enhances the immune response to a vaccine. This has led to the development of several vaccines that contain QS-21 as an adjuvant, including vaccines for malaria, HIV, and cancer.
In addition to its adjuvant properties, QS-21 has also been found to have anti-tumor activity. Studies have shown that QS-21 can induce apoptosis (programmed cell death) in cancer cells, which makes it a potential candidate for the development of cancer treatments.
Mécanisme D'action
The exact mechanism of action of QS-21 is not fully understood, but it is believed to work by stimulating the immune system. QS-21 has been found to activate dendritic cells, which are specialized cells that play a key role in the immune response. When dendritic cells are activated by QS-21, they release cytokines, which are signaling molecules that stimulate the immune system to attack foreign substances, such as viruses or cancer cells.
Effets Biochimiques Et Physiologiques
QS-21 has been found to have several biochemical and physiological effects. It has been shown to increase the production of antibodies, which are proteins that help to fight off infections. QS-21 has also been found to increase the production of T-cells, which are white blood cells that play a key role in the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of QS-21 is its adjuvant properties, which make it an effective tool for the development of vaccines. However, QS-21 is a complex molecule that is difficult to synthesize, which can make it challenging to work with in the lab. In addition, QS-21 can be toxic at high doses, which can limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research on QS-21. One area of research is in the development of new vaccines that contain QS-21 as an adjuvant. Another area of research is in the development of new cancer treatments that target the anti-tumor activity of QS-21. Additionally, researchers are exploring ways to improve the synthesis of QS-21, which could make it more widely available for use in scientific research.
Méthodes De Synthèse
QS-21 is a complex molecule that is difficult to synthesize chemically. Therefore, it is typically extracted from the bark of the Quillaja saponaria tree. The extraction process involves boiling the bark in water and then separating the saponin from the other components of the bark. The extracted saponin is then purified using various chromatographic techniques.
Propriétés
Numéro CAS |
132664-52-9 |
|---|---|
Nom du produit |
3-Quinolinecarboxylic acid, 1,4-dihydro-8-(methylsulfonyl)-4-oxo- |
Formule moléculaire |
C11H9NO5S |
Poids moléculaire |
267.26 g/mol |
Nom IUPAC |
8-methylsulfonyl-4-oxo-1H-quinoline-3-carboxylic acid |
InChI |
InChI=1S/C11H9NO5S/c1-18(16,17)8-4-2-3-6-9(8)12-5-7(10(6)13)11(14)15/h2-5H,1H3,(H,12,13)(H,14,15) |
Clé InChI |
HXXKOHWIDQTXKG-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)C1=CC=CC2=C1NC=C(C2=O)C(=O)O |
SMILES canonique |
CS(=O)(=O)C1=CC=CC2=C1NC=C(C2=O)C(=O)O |
Synonymes |
3-Quinolinecarboxylic acid, 1,4-dihydro-8-(methylsulfonyl)-4-oxo- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



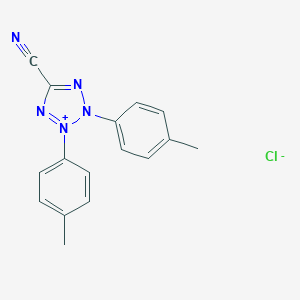
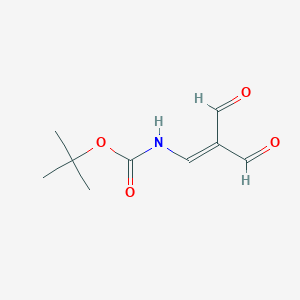
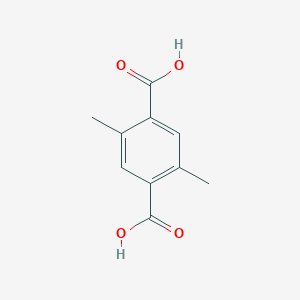
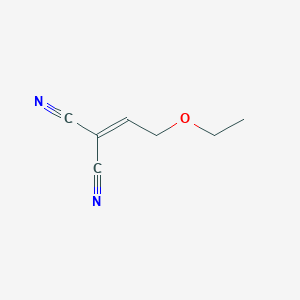

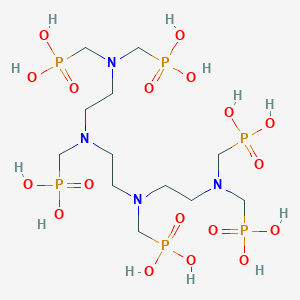
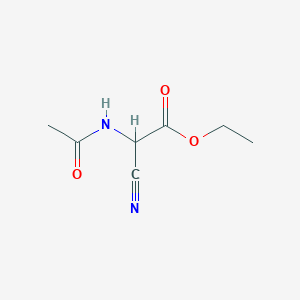
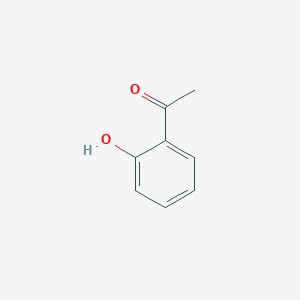
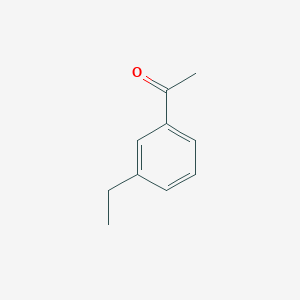
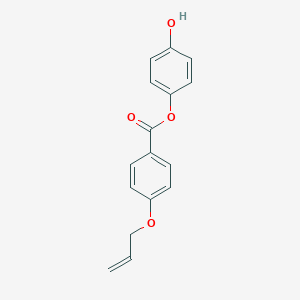
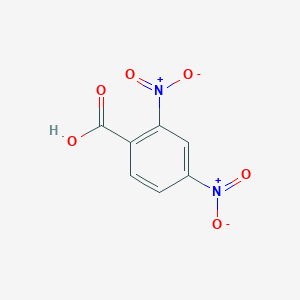
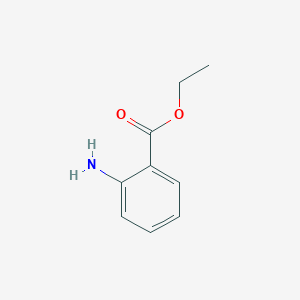
![Imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B146825.png)
